molecular formula C12H14N2O B6280828 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine CAS No. 1368350-89-3

1-(7-methoxyisoquinolin-1-yl)ethan-1-amine

Cat. No.: B6280828
CAS No.: 1368350-89-3
M. Wt: 202.25 g/mol
InChI Key: WDDOWWSMIIQTQZ-UHFFFAOYSA-N
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Description

1-(7-Methoxyisoquinolin-1-yl)ethan-1-amine (CAS 1368350-89-3) is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . Its structure features an ethanamine group attached to the 1-position of a 7-methoxyisoquinoline ring, a scaffold of significant interest in medicinal chemistry . Isoquinoline derivatives, such as this amine, are frequently investigated for their potential as pharmacological chaperones in the treatment of lysosomal storage diseases . Specifically, related isoquinoline compounds have demonstrated therapeutic potential in conditions associated with the alteration of beta-galactosidase activity, including GM1 gangliosidosis and Morquio B syndrome . These small molecules can selectively bind to and stabilize specific enzyme mutants, enhancing their cellular activity and offering a promising approach to therapy, often in combination with enzyme replacement therapy . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1368350-89-3

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(7-methoxyisoquinolin-1-yl)ethanamine

InChI

InChI=1S/C12H14N2O/c1-8(13)12-11-7-10(15-2)4-3-9(11)5-6-14-12/h3-8H,13H2,1-2H3

InChI Key

WDDOWWSMIIQTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC2=C1C=C(C=C2)OC)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1 7 Methoxyisoquinolin 1 Yl Ethan 1 Amine and Analogous Isoquinoline Ethanamine Structures

Classical and Established Synthetic Routes to Isoquinoline-1-yl-ethanamines

The foundational methods for isoquinoline (B145761) synthesis, developed in the late 19th and early 20th centuries, remain relevant in contemporary organic chemistry. These classical reactions, often named after their discoverers, provide robust pathways to the isoquinoline core, which can then be further functionalized.

Modifications of Bischler–Napieralski Cyclization for Methoxyisoquinoline Derivatives

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com This method is particularly effective for phenethylamides derived from electron-rich aromatic rings, such as those containing a methoxy (B1213986) substituent. nrochemistry.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a nitrilium ion or a related electrophilic species attacks the aromatic ring to form a 3,4-dihydroisoquinoline. wikipedia.org

To synthesize a precursor for 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, one would start with N-[2-(3-methoxyphenyl)ethyl]acetamide. The methoxy group at the meta position of the phenethylamine (B48288) starting material directs the cyclization to the para position, yielding 7-methoxy-1-methyl-3,4-dihydroisoquinoline. The presence of the electron-donating methoxy group facilitates the cyclization under milder conditions than for unsubstituted phenethylamides. nrochemistry.com Subsequent oxidation of the dihydroisoquinoline affords the aromatic 7-methoxy-1-methylisoquinoline, a direct precursor to the target ethanamine.

Common dehydrating agents for the Bischler-Napieralski reaction include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.org The choice of reagent can influence the reaction conditions and yield. For instance, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ leads to the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org

Table 1: Representative Conditions for Bischler-Napieralski Cyclization

Starting MaterialReagentSolventTemperature (°C)ProductYield (%)Reference
N-[2-(3-methoxyphenyl)ethyl]acetamidePOCl₃TolueneReflux7-methoxy-1-methyl-3,4-dihydroisoquinolineModerate to Good organic-chemistry.org
N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamidePOCl₃AcetonitrileReflux7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolineNot specified wikipedia.org
N-phenethylamidesTf₂O, 2-chloropyridineDichloromethane-20 to RT3,4-dihydroisoquinolinesGood to Excellent organic-chemistry.org

Adaptations of Pictet–Spengler and Pomeranz–Fritsch Reactions for the Isoquinoline Core

The Pictet-Spengler and Pomeranz-Fritsch reactions are two other classical methods for constructing the isoquinoline skeleton, each with its own set of advantages and modifications.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org For the synthesis of a 7-methoxyisoquinoline (B1361142) derivative, 3-methoxyphenethylamine (B363911) would be the starting material. Condensation with an acetaldehyde (B116499) equivalent, such as pyruvic acid followed by decarboxylation, would lead to 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (B2452060). A subsequent oxidation step is required to obtain the fully aromatic isoquinoline ring. The reaction conditions for phenyl-substituted systems are generally harsher than for indole-based substrates, often requiring refluxing in strong acids. wikipedia.org

The Pomeranz-Fritsch reaction , first reported in 1893, utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comthermofisher.com A key modification by Bobbitt involves the hydrogenation of the intermediate imine before cyclization, leading to tetrahydroisoquinolines under milder acidic conditions, which can help to reduce the formation of side products. nih.gov This Pomeranz-Fritsch-Bobbitt approach can be adapted to synthesize 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline from 3-methoxybenzaldehyde (B106831) and aminoacetaldehyde diethyl acetal, followed by reaction of the resulting tetrahydroisoquinoline with a methylating agent or by using a ketone in the initial condensation.

Table 2: Comparison of Pictet-Spengler and Pomeranz-Fritsch Adaptations

ReactionStarting MaterialsKey IntermediateProduct TypeKey Features
Pictet-Spengler β-arylethylamine, Aldehyde/KetoneIminium ionTetrahydroisoquinolineHarsher conditions for less activated rings. wikipedia.org
Pomeranz-Fritsch Benzaldehyde, Aminoacetaldehyde acetalBenzalaminoacetalIsoquinolineAcid-catalyzed cyclization. thermofisher.com
Pomeranz-Fritsch-Bobbitt Benzaldehyde, Aminoacetaldehyde acetalN-substituted aminoacetalTetrahydroisoquinolineMilder conditions, reduced side products. nih.gov

Reductive Amination Strategies for 1-Substituted Isoquinolines

Reductive amination is a direct and widely used method for the synthesis of amines from carbonyl compounds. In the context of producing this compound, this reaction would be the final step, converting the ketone precursor, 1-acetyl-7-methoxyisoquinoline, into the desired primary amine.

This transformation can be achieved through various methods. One common approach is the formation of an oxime from the ketone by reaction with hydroxylamine, followed by catalytic hydrogenation. Typical catalysts for this reduction include palladium on carbon (Pd/C) or Raney nickel.

Alternatively, direct reductive amination can be performed using a reducing agent in the presence of an ammonia (B1221849) source. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN), being common choices. The latter is often preferred as it is a milder reducing agent that selectively reduces the intermediate imine in the presence of the ketone. researchgate.net Biocatalytic reductive amination using enzymes is also an emerging green and highly selective alternative. researchgate.net

Table 3: Reductive Amination Approaches

MethodReagentsIntermediateKey Advantages
Oxime Hydrogenation 1. NH₂OH·HCl2. H₂, Pd/C or Raney NiOximeWell-established, reliable.
Direct Reductive Amination NH₃, NaBH₃CN or NaBH₄ImineOne-pot procedure.
Biocatalytic Reductive Amination Reductase enzyme, NH₃ sourceImineHigh stereoselectivity, green conditions. researchgate.net

Modern Catalytic Approaches in Isoquinoline Ethanamine Synthesis

Contemporary synthetic chemistry has seen the advent of powerful catalytic methods that offer novel and efficient pathways to complex molecules like isoquinolines, often with improved atom economy and functional group tolerance.

Transition Metal-Catalyzed C-H Activation and Annulation Reactions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic systems. Rhodium catalysts, in particular, have been extensively used for the synthesis of isoquinolines. One strategy involves the reaction of an acetophenone (B1666503) oxime with an alkyne. nih.gov For the synthesis of a 7-methoxyisoquinoline derivative, 3'-methoxyacetophenone (B145981) oxime could be reacted with an alkyne in the presence of a rhodium(III) catalyst. This reaction proceeds via a rhodacycle intermediate, leading to a highly substituted isoquinoline. nih.gov

The use of a directing group on the nitrogen of an imine or an amide can also facilitate rhodium-catalyzed C-H activation and subsequent annulation with an alkyne to form the isoquinoline core. nih.govnih.gov These methods provide access to a wide range of substituted isoquinolines with high regioselectivity.

Table 4: Rhodium-Catalyzed C-H Activation for Isoquinoline Synthesis

Starting MaterialsCatalyst SystemProduct TypeKey FeaturesReference
Benzamide, Alkyne[RhCpCl₂]₂, Cu(OAc)₂IsoquinoloneC-H/N-H activation. nih.gov
Aromatic Ketoxime, Alkyne[RhCpCl₂]₂, AgSbF₆IsoquinolineForms highly substituted products. nih.gov
Imine, Alkyne, AldehydeRh(III) catalystPolycyclic isoquinoline derivativeThree-component reaction. nih.gov
Palladium-Catalyzed Cyclizations and Aminocarbonylations

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of isoquinolines, palladium-catalyzed cyclizations of suitable precursors offer a versatile approach. For instance, the cyclization of an imine derived from 2-ethynyl-5-methoxybenzaldehyde (B11758289) with an appropriate amine can lead to the 7-methoxyisoquinoline skeleton.

Another powerful palladium-catalyzed method is aminocarbonylation. This reaction introduces a carbonyl group and a nitrogen nucleophile in a single step. While typically used to form amides from aryl halides, modifications of this chemistry can be envisioned for the synthesis of isoquinoline derivatives. For example, a suitably substituted o-alkynylaryl halide could undergo a cascade of reactions involving carbonylation and amination to build the isoquinoline ring system.

Table 5: Palladium-Catalyzed Reactions for Isoquinoline Synthesis

Reaction TypeStarting MaterialsCatalyst/LigandKey Transformation
Cyclization N-benzylidene-2-(1-alkynyl)anilinePd(OAc)₂, P(n-Bu)₃Intramolecular cyclization of alkyne and imine.
Aminocarbonylation 1-halo-7-methoxyisoquinoline, Amine, COPd(OAc)₂/XantphosFormation of a 1-carboxamido-7-methoxyisoquinoline.

Organocatalytic and Metal-Free Strategies

To circumvent the use of metal catalysts, organocatalytic and metal-free synthetic methodologies have been developed, often relying on radical processes or the activation of substrates through other means.

A notable metal-free approach for the synthesis of isoquinoline ethanamines involves the use of super-electron-donors (SEDs). A protocol utilizing 2-azaallyl anions as SEDs enables a tandem reduction/radical cyclization/radical coupling/aromatization sequence to construct a wide range of isoquinoline ethyl amines with good functional group tolerance and yields researchgate.netnih.gov. This transition-metal-free method is operationally simple and has been demonstrated on a gram scale researchgate.netnih.gov. Another metal-free tandem oxidative cyclization involves the reaction of vinyl isocyanides with alkanes to produce 1-alkylisoquinolines nih.gov.

Dearomatization of isoquinolinium salts provides a powerful strategy for the synthesis of functionalized and structurally complex isoquinoline derivatives. These reactions typically involve the initial dearomatization of the isoquinolinium ring, followed by a cascade of reactions. For example, a mild protocol for the reductive functionalization of isoquinolinium salts using formic acid as a reductant allows for the interception of the in situ formed enamine species with a variety of electrophiles, leading to substituted tetrahydroisoquinolines beilstein-journals.org. While this method primarily yields tetrahydroisoquinolines, these can be precursors to the fully aromatized target structures. Another approach involves a hydride transfer-initiated reaction of N-isoquinolinium salts with 2-aminobenzaldehydes, which deconstructs the isoquinoline ring to form 3-functionalized quinolines researchgate.netlgpu.org. Annulation reactions of in situ formed isoquinolinium ylides with cyclic imines have also been reported to produce complex polycyclic frameworks researchgate.net.

Multicomponent Reaction Approaches for Isoquinoline Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process, offer a highly efficient route to complex molecules like isoquinolines. These reactions are characterized by high atom economy and operational simplicity. Various MCRs have been developed for the synthesis of the isoquinoline core and its derivatives. For instance, a one-pot multicomponent condensation of 3-aryl(hetaryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexan-1-ones with 2-cyanoethanethioamide and alkyl halides affords highly functionalized 5,6,7,8-tetrahydroisoquinolines lgpu.org. While not directly yielding the target aromatic structure, these hydrogenated isoquinolines can serve as valuable intermediates. Other MCRs have been employed to synthesize imidazo[2,1-a]isoquinoline (B1217647) scaffolds through a cascade cyclization process nih.gov.

Reaction TypeReactantsProduct TypeKey Features
Tandem Reduction/Radical Cyclization2-Azaallyl anions (from ketimines) and aryl iodidesIsoquinoline ethyl aminesMetal-free, super-electron-donor mediated. researchgate.netnih.gov
Reductive FunctionalizationIsoquinolinium salt, formic acid, electrophileSubstituted tetrahydroisoquinolineTransition-metal-free or Rh-catalyzed, dearomatization. beilstein-journals.org
One-pot Multicomponent CondensationCyclohexanone derivative, 2-cyanoethanethioamide, alkyl halideFunctionalized tetrahydroisoquinolineHigh atom economy. lgpu.org

Stereoselective Synthesis of this compound and Chiral Analogs

The synthesis of enantiomerically pure 1-(isoquinolin-1-yl)ethanamine derivatives is of high importance, as the stereochemistry at the C1 position can significantly influence biological activity. Asymmetric synthesis of isoquinoline alkaloids and their analogs has been a long-standing goal in organic chemistry.

Strategies for achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and asymmetric reductions. Chiral auxiliaries, such as those derived from pseudoephedrine or pseudoephenamine, can be attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions, like alkylations, before being cleaved to yield the chiral product nih.gov. Asymmetric reduction of imines, enamines, or the isoquinoline ring itself, using chiral transition-metal catalysts (e.g., Iridium-based) or organocatalysts, is a powerful method for producing chiral tetrahydroisoquinolines, which can be precursors to the desired aromatic amines mdpi.com. For example, the asymmetric hydrogenation of N-heteroaromatics is a key strategy, although the direct asymmetric hydrogenation of isoquinolines remains challenging due to the stability of the aromatic system and potential catalyst poisoning mdpi.com. Asymmetric 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with allyl alkyl ketones have also been developed for the synthesis of chiral tetrahydroisoquinoline derivatives mdpi.com.

While specific methods for the direct asymmetric synthesis of this compound are not extensively reported, the general principles of asymmetric synthesis applied to isoquinolines provide a clear roadmap for accessing such chiral molecules.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively used in the asymmetric synthesis of isoquinoline derivatives. clockss.org The general approach involves attaching a chiral auxiliary to either the nucleophile or the electrophile, inducing facial selectivity in bond formation, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net

In the context of isoquinoline ethanamines, a chiral auxiliary can be attached to the nitrogen of a dihydroisoquinoline intermediate or to a precursor that will be used to form the ethanamine side chain. For instance, chiral oxazolidinones, famously known as Evans auxiliaries, can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions to introduce the desired stereocenter. researchgate.net

Key Features of Chiral Auxiliary-Mediated Synthesis:

High Diastereoselectivity: The steric and electronic properties of the auxiliary direct the incoming reagent to one face of the molecule.

Recoverable and Reusable: The auxiliary can often be recovered and reused, which is economically advantageous. wikipedia.org

Predictable Stereochemistry: The stereochemical outcome is generally predictable based on well-established models for common auxiliaries.

One of the pioneering uses of chiral auxiliaries was demonstrated by E.J. Corey with 8-phenylmenthol in 1975. wikipedia.org Subsequently, a variety of auxiliaries have been developed, including trans-2-phenyl-1-cyclohexanol (B1200244) and camphorsultam. wikipedia.orgslideshare.net The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (d.e.).

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationKey Features
Evans' OxazolidinonesAsymmetric alkylations, aldol reactions researchgate.netHigh diastereoselectivity, well-defined transition states.
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric alkylation of ketones and aldehydesForms chiral hydrazones, reliable stereocontrol.
CamphorsultamVarious asymmetric transformationsHighly crystalline derivatives, aids in purification and characterization.
PseudoephedrineAsymmetric alkylationReadily available, efficient cleavage under mild conditions.

Asymmetric Catalysis for Enantioselective Isoquinoline Ethanamine Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. youtube.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The design of chiral ligands is central to asymmetric metal catalysis. acs.orgrsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical course of the reaction. For the synthesis of isoquinoline ethanamines, transition metal complexes featuring chiral ligands can catalyze key bond-forming reactions with high enantioselectivity.

Prominent classes of chiral ligands include those with C2 symmetry, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and P-chirogenic phosphines. acs.orgyoutube.com The choice of metal and ligand is crucial and often determined through screening. For example, rhodium, ruthenium, iridium, and palladium complexes with various chiral phosphine (B1218219) ligands have been successfully employed in asymmetric hydrogenations and other transformations. acs.orgdicp.ac.cnacs.org

Recent advancements focus on "chiral-at-metal" catalysts, where the chirality originates from the metallic center itself, ligated by achiral ligands. researchgate.net This strategy simplifies ligand synthesis and opens new avenues for catalyst design. rsc.org

Table 2: Selected Chiral Ligands for Asymmetric Catalysis

LigandMetalApplication
BINAPRu, RhAsymmetric hydrogenation of enamides and alkenes acs.org
DuPhosRhAsymmetric hydrogenation
JosiphosRh, IrAsymmetric hydrogenation of imines and ketones dicp.ac.cn
Ph-BPECuEnantioselective hydroamination nih.gov
f-BinaphaneIrAsymmetric hydrogenation of imines dicp.ac.cn

Enantioselective reductive amination is a direct and powerful method for synthesizing chiral amines from prochiral ketones or aldehydes. thieme-connect.deyoutube.com This reaction typically involves the in-situ formation of an imine or enamine intermediate from a carbonyl compound and an amine source (like ammonia or an ammonium (B1175870) salt), followed by enantioselective reduction catalyzed by a chiral metal complex. dicp.ac.cn

For the synthesis of this compound, this would involve the reductive amination of 1-(7-methoxyisoquinolin-1-yl)ethan-1-one. Iridium complexes with chiral ligands like f-Binaphane have shown high activity and enantioselectivity for the reductive amination of aryl ketones. dicp.ac.cn The addition of activating agents such as titanium(IV) isopropoxide can be beneficial for imine formation. dicp.ac.cn

Challenges in this area include the instability of the imine intermediate and potential catalyst inhibition by the amine product. thieme-connect.de Despite these hurdles, significant progress has been made, with some processes being implemented on an industrial scale for the production of pharmaceutical ingredients. thieme-connect.de

Chemoenzymatic and Biocatalytic Approaches to Stereodefined Isoquinoline Amines

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. nih.gov For the synthesis of chiral amines, several enzyme classes are particularly relevant, including transaminases, monoamine oxidases, and imine reductases. researchgate.netmanchester.ac.uk

A chemoenzymatic approach combines chemical synthesis with biocatalytic steps. whiterose.ac.uk For example, a chemical synthesis could be used to construct the isoquinoline core, followed by an enzymatic resolution or a stereoselective enzymatic reaction to install the chiral amine. nih.gov

ω-Transaminases (ω-TAs) are particularly valuable as they can catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity. wiley.com The production of sitagliptin, a drug containing a chiral amine, on an industrial scale using a transaminase highlights the power of this technology. wiley.com

Monoamine oxidases (MAOs) can be used in deracemization processes, where one enantiomer of a racemic amine is selectively oxidized to an imine, which is then reduced back to the racemic amine by a non-selective reducing agent, while the other enantiomer accumulates. exlibrisgroup.com

Advantages of Biocatalytic Methods:

High enantioselectivity (often >99% ee).

Mild reaction conditions (temperature, pH).

Reduced environmental impact.

Diastereoselective Control in Isoquinoline Ring Formation and Subsequent Transformations

When a chiral center already exists in a molecule, new stereocenters can be introduced with high diastereoselectivity. This principle can be applied to the synthesis of complex isoquinoline alkaloids. nih.gov Traditional methods for isoquinoline synthesis, such as the Pictet-Spengler and Bischler-Napieralski reactions, can be rendered diastereoselective by using chiral starting materials. clockss.org

For example, the Pictet-Spengler condensation of a chiral β-arylethylamine with an aldehyde can lead to the formation of a tetrahydroisoquinoline with a specific diastereomeric configuration. clockss.org Subsequent modifications to this core can then be performed to build the desired ethanamine side chain.

Furthermore, the existing stereocenter can direct the facial selectivity of subsequent reactions on the isoquinoline ring or its substituents. For example, a chiral group at the C-1 position can influence the stereochemical outcome of a reduction or an addition reaction at another position in the molecule. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Isoquinoline Ethanamines

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. nih.govnih.gov These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including isoquinoline derivatives. researchgate.net

Key green chemistry considerations in the synthesis of isoquinoline ethanamines include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric catalysis and multicomponent reactions are highly atom-economical. greenchemistry-toolkit.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or deep eutectic solvents. researchgate.net Biocatalytic reactions often run in aqueous media under mild conditions. nih.gov

Catalysis: Utilizing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents reduces waste. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Biocatalytic and some modern catalytic reactions are well-suited for this. greenchemistry-toolkit.org

Renewable Feedstocks: While not always directly applicable to complex heterocycles, the use of starting materials derived from renewable resources is a long-term goal. rsc.org

The application of chemoenzymatic and biocatalytic methods, as well as highly efficient asymmetric catalytic processes, directly aligns with the goals of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. manchester.ac.uknih.gov

Application of Recyclable Catalytic Systems

The quest for sustainability in chemical synthesis has propelled the development of recyclable catalytic systems, which minimize waste and reduce costs associated with catalyst consumption. In the context of synthesizing chiral amines like this compound, asymmetric transfer hydrogenation (ATH) stands out as a powerful technique. The recyclability of the catalysts used in these transformations is a key area of research.

Supported catalysts, where the active catalytic species is immobilized on a solid support, are a cornerstone of recyclable catalysis. nih.gov These systems are readily separated from the reaction mixture by simple filtration, allowing for their reuse in subsequent reaction cycles. For instance, catalysts supported on materials like polyethylene (B3416737) glycol have demonstrated remarkable recyclability in the asymmetric transfer hydrogenation of related nitrogen-containing heterocyclic compounds. nih.gov One study highlighted a supported catalyst that was successfully recycled six times, maintaining high yields (96%) and enantioselectivity (95% ee). nih.gov

Another innovative approach involves the use of ionic liquids (ILs) as media for catalytic reactions. nih.gov Certain catalysts, functionalized with ionic moieties, can be dissolved in an ionic liquid phase. This allows for the easy separation of the product, which typically resides in an organic phase, from the catalyst-containing ionic liquid phase. The catalyst solution can then be reused. For example, a novel ionic ligand-ruthenium catalyst system has been developed for the ATH of ketones in the ionic liquid [bmim][PF6], demonstrating the potential for catalyst recycling in reductions that could be analogous to the synthesis of the target ethanamine. nih.gov

The table below summarizes the performance and recyclability of representative catalytic systems applicable to the synthesis of chiral amines and related heterocyclic compounds.

Catalyst SystemSubstrate TypeReactionYield (%)Enantiomeric Excess (ee, %)No. of CyclesRef.
PEG-Supported Ru Catalystβ-amido-nitroolefinsAsymmetric Transfer Hydrogenation96956 nih.gov
Ionic Ligand-Ru Catalyst in [bmim][PF6]Acetophenone derivativesAsymmetric Transfer Hydrogenation>9994Not specified nih.gov
Water-Stable Manganese CatalystQuinolinesAsymmetric Transfer Hydrogenationup to 99up to 99Not specified rsc.org

Solvent-Free and Environmentally Benign Solvent Reaction Media

The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of solvent-free reaction conditions and the use of environmentally benign solvents are key tenets of green chemistry.

Solvent-free, or solid-state, reactions offer significant advantages by eliminating solvent waste, reducing purification steps, and often accelerating reaction rates. An efficient, one-pot synthesis of polysubstituted isoquinolines has been described under solvent-free conditions, reacting isoquinoline with phenacyl bromides and dialkyl acetylenedicarboxylates at moderate temperatures (50°C) to achieve high yields. nih.gov While this specific example leads to a different substitution pattern, the principle of solvent-free multicomponent reactions is highly adaptable for building the isoquinoline core.

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds. researchgate.netwiley.com These solvents are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor, such as choline (B1196258) chloride and urea. researchgate.netrsc.org They are often biodegradable, non-flammable, and have low vapor pressure. researchgate.net The synthesis of a precursor for the praziquantel (B144689) analogue, 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline, has been successfully achieved using a DES, demonstrating improved yields and making the synthesis more cost-effective. researchgate.net Furthermore, palladium-catalyzed aminocarbonylation reactions to produce isoquinoline-1-carboxamides, structurally related to our target amine, have been successfully performed in biomass-derived solvents like γ-valerolactone (GVL) and ethyl levulinate, proving them to be viable green alternatives to traditional solvents like DMF. mdpi.com

The following table presents examples of isoquinoline synthesis in environmentally benign media.

Reaction TypeSolvent/ConditionSubstrate(s)Product TypeYield (%)Ref.
Multicomponent ReactionSolvent-free, 50°CIsoquinoline, phenacyl bromide, dialkyl acetylenedicarboxylatePyrrolo[2,1-a]isoquinolineHigh nih.gov
N-alkylation/acylationDeep Eutectic Solvent (Choline chloride:urea)2-Phenylethylamine derivativesIntermediates for praziquantel analogue62-92 researchgate.net
Aminocarbonylationγ-valerolactone (GVL)1-Iodoisoquinoline, various aminesIsoquinoline-1-carboxamides55-89 mdpi.com

Atom-Economy Driven Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently less wasteful.

Addition and cyclization reactions are classic examples of atom-economical transformations. acs.org The synthesis of isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides proceeds in an atom-economic manner through a cascade of [3+2]-cycloaddition, ring-opening, and rearrangement, forming multiple bonds in a single operation. acs.org

Modern catalytic methods often provide highly atom-economical routes to complex molecules. For instance, a cobalt(III)-catalyzed synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds is exceptionally atom-economical, producing only N₂ and H₂O as byproducts. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation and annulation of hydrazones provides an oxidant-free pathway to highly substituted isoquinolines. acs.org A modular, one-pot synthesis of substituted isoquinolines has been developed using a palladium-catalyzed α-arylation of a ketone, followed by in situ trapping and aromatization, combining four components with high efficiency. nih.gov These methods represent a significant improvement over classical, multi-step syntheses that often generate stoichiometric amounts of waste.

The table below outlines several atom-economical approaches for the synthesis of substituted isoquinolines.

Reaction TypeKey FeaturesByproductsProduct TypeRef.
[3+2]-Cycloaddition/RearrangementAtom-economic cascade reactionMinimalIsoquinoline-derived diene esters acs.org
Cobalt(III)-catalyzed C-H/N-H activationOxidant-freeN₂, H₂O1-Aminoisoquinolines organic-chemistry.org
Rhodium(III)-catalyzed C-H activationOxidant-free, N-N bond cleavageMinimalSubstituted isoquinolines acs.org
Palladium-catalyzed four-component synthesisOne-pot, modularSaltsSubstituted isoquinolines nih.gov

Mechanistic Investigations of Reactions Involving 1 7 Methoxyisoquinolin 1 Yl Ethan 1 Amine and Its Precursors

Elucidation of Key Intermediates in Isoquinoline (B145761) Formation Reactions

The formation of the isoquinoline skeleton is a fundamental step in the synthesis of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine. Several classical named reactions are employed for this purpose, each proceeding through distinct key intermediates.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. quimicaorganica.orgwikipedia.orgnih.gov The reaction is typically carried out in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). quimicaorganica.orgwikipedia.org Mechanistic studies have proposed two primary pathways that diverge based on the timing of the elimination of the carbonyl oxygen. quimicaorganica.org

Mechanism I proceeds through a dichlorophosphoryl imine-ester intermediate. quimicaorganica.org

Mechanism II involves the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization. quimicaorganica.orgwikipedia.orgshahucollegelatur.org.in

The prevalence of each mechanism is believed to be influenced by the specific reaction conditions. quimicaorganica.org For substrates with electron-donating groups on the benzene (B151609) ring, such as the methoxy (B1213986) group in the precursor to 7-methoxyisoquinoline (B1361142), the reaction is facilitated. nih.goviust.ac.ir However, the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with P₂O₅ can sometimes lead to a mixture of the expected 7-methoxy-1-phenyl-3,4-dihydroisoquinoline (B13940692) and an "abnormal" 6-methoxy isomer. This is thought to occur via cyclization at the ipso-carbon, forming a spiro intermediate. iust.ac.ir

The Pictet-Spengler reaction offers another route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. nih.govmdpi.com This reaction is considered a special case of the Mannich reaction and is typically catalyzed by acid. nih.gov The key intermediate in this reaction is an iminium ion , which is sufficiently electrophilic to undergo intramolecular cyclization. shahucollegelatur.org.innih.gov For less nucleophilic aromatic rings, harsher conditions with strong acids are often required. nih.gov A variation of this reaction involves the formation of an N-acyliminium ion, which is a very powerful electrophile and allows for cyclization under milder conditions. researchgate.net

The Pomeranz-Fritsch reaction , and its modification by Bobbitt, is used to synthesize isoquinolines from benzaldehydes and aminoacetaldehyde diethyl acetals. wikipedia.orgshahucollegelatur.org.in The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base), which then undergoes acid-catalyzed cyclization. wikipedia.org The Bobbitt modification involves the reduction of an intermediate iminoacetal to an aminoacetal, which then cyclizes to the tetrahydroisoquinoline product under milder acidic conditions, reducing the formation of side products. mdpi.com

Table 1: Key Intermediates in Isoquinoline Formation Reactions
ReactionPrecursor(s)Key Intermediate(s)Product Type
Bischler-Napieralskiβ-arylethylamideNitrilium ion, Dichlorophosphoryl imine-ester, Spiro intermediate3,4-Dihydroisoquinoline
Pictet-Spenglerβ-arylethylamine, Aldehyde/KetoneIminium ion, N-Acyliminium ionTetrahydroisoquinoline
Pomeranz-Fritsch-BobbittBenzaldehyde, Aminoacetaldehyde acetalBenzalaminoacetal (Schiff base), Iminoacetal, AminoacetalIsoquinoline/Tetrahydroisoquinoline

Detailed Analysis of C-H Activation Pathways in Isoquinoline Synthesis

Modern synthetic methods are increasingly relying on transition metal-catalyzed C-H activation to construct the isoquinoline framework, offering alternative and often more efficient routes compared to classical methods. Palladium and rhodium catalysts have been at the forefront of these developments.

Palladium-catalyzed C-H activation has been successfully employed for the synthesis of isoquinolines and their derivatives. One strategy involves the cyclization of aromatic oximes. bartleby.comquora.com In this process, the oxime can act as a directing group and an internal oxidant. A plausible mechanism begins with the coordination of palladium(II) to the N-methoxybenzamide, followed by C-H activation to form a five-membered cyclopalladation intermediate. quimicaorganica.org Subsequent coordination and insertion of an alkyne or other coupling partner, followed by reductive elimination, yields the isoquinoline product. quimicaorganica.org

Rhodium-catalyzed C-H activation provides another powerful tool for isoquinoline synthesis. wikipedia.orgiust.ac.ir For instance, the reaction of aromatic ketoximes with alkynes, catalyzed by a rhodium complex, can produce highly substituted isoquinolines. wikipedia.org The proposed mechanism involves chelation-assisted C-H activation through the oxidative addition of Rh(I) to an ortho C-H bond. This is followed by alkyne insertion, reductive elimination, intramolecular electrocyclization, and finally aromatization to give the isoquinoline product. wikipedia.org Hydrazones have also been used as directing groups in rhodium(III)-catalyzed C-H activation/annulation reactions to synthesize isoquinolines. iust.ac.ir

Table 2: C-H Activation in Isoquinoline Synthesis
Catalyst SystemPrecursorsProposed IntermediateKey Mechanistic Steps
Palladium(II)N-methoxybenzamide, Alkyne/AlleneCyclopalladation intermediateC-H activation, Alkyne/Allene insertion, Reductive elimination
Rhodium(I)/(III)Aromatic ketoxime, AlkyneRhodacycle intermediateChelation-assisted C-H activation, Alkyne insertion, Reductive elimination, Electrocyclization
Rhodium(III)Hydrazone, AlkyneRhodacycle intermediateC-H bond activation, Annulation, N-N bond cleavage

Radical and Ionic Mechanisms in Isoquinoline Ethanamine Synthesis

The introduction of the 1-ethanamine side chain onto the 7-methoxyisoquinoline core can proceed through either radical or ionic mechanisms. The electron-deficient nature of the isoquinoline ring, particularly at the C1 position, makes it susceptible to attack by nucleophilic and radical species. quimicaorganica.orgiust.ac.ir

Ionic mechanisms typically involve the nucleophilic addition of an ethyl-containing nucleophile to the C1 position of the isoquinoline ring or a derivative. Hard nucleophiles are known to attack isoquinoline at the C1 position. quimicaorganica.org This can be rationalized by the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate. nih.gov The synthesis of 1-aminoisoquinoline (B73089) has been achieved through methods that likely involve nucleophilic attack at the C1 position. youtube.com For the synthesis of this compound, a plausible ionic pathway would involve the addition of an ethyl carbanion equivalent (e.g., from an organometallic reagent) to the C1 position, followed by further functional group manipulations to install the amine group.

Radical mechanisms offer an alternative approach. The Minisci reaction, for example, involves the addition of a radical to a protonated heteroaromatic compound. bartleby.com While traditionally used for simple alkylation, variations of this reaction could be envisioned for the introduction of an ethyl group. The reaction of isoquinoline with a source of ethyl radicals would lead to the formation of a radical adduct at the C1 position. Subsequent oxidation would then lead to the formation of 1-ethylisoquinoline. The synthesis of 1-alkylisoquinolines via the radical cyclization of vinyl isocyanides with alkanes has also been reported, highlighting the utility of radical pathways. mdpi.com The final amine group could then be introduced through various synthetic transformations.

Transition State Analysis in Stereoselective Transformations

The synthesis of the chiral center in this compound necessitates a stereoselective transformation. Understanding the transition states of these reactions is key to controlling the enantiomeric outcome.

The stereoselective synthesis of chiral amines often employs chiral catalysts, such as chiral phosphoric acids. nih.gov These catalysts can activate the reactants and create a chiral environment that favors the formation of one enantiomer over the other. For example, in the asymmetric hydrophosphonylation of imines to form α-amino phosphonates, a chiral phosphoric acid can act as a Brønsted acid to activate the imine.

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states of stereoselective reactions. nih.gov By modeling the transition state structures, it is possible to understand the origins of stereoselectivity. These models can reveal crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, substrates, and the developing product that stabilize one transition state over the other.

In the context of synthesizing this compound, a stereoselective reduction of a corresponding imine or a related precursor would be a likely strategy. A chiral catalyst would coordinate to the substrate, and the transition state for the delivery of the hydride or other nucleophile would be lower in energy for one face of the prochiral center than the other. DFT calculations could be employed to model the competing transition states and rationalize the observed stereoselectivity, guiding the design of more effective catalysts. nih.gov

Chemical Transformations and Advanced Derivatization Strategies for 1 7 Methoxyisoquinolin 1 Yl Ethan 1 Amine

Functionalization of the Isoquinoline (B145761) Ring System

The isoquinoline core of the molecule is amenable to several functionalization reactions, including substitutions on the aromatic system and modifications of the methoxy (B1213986) group.

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Core

The reactivity of the isoquinoline ring is dictated by the electron-donating methoxy group and the electron-withdrawing nature of the nitrogen atom.

Electrophilic Substitution: The isoquinoline nucleus is generally less reactive towards electrophiles than benzene (B151609). However, the presence of the activating methoxy group at the 7-position directs electrophilic attack primarily to the benzene ring of the isoquinoline system. The positions ortho and para to the methoxy group (positions 6 and 8) are the most likely sites for substitution.

Nucleophilic Substitution: The pyridine (B92270) ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. Reactions of this nature are known to occur fastest at the C-1 position in isoquinolines. iust.ac.ir For instance, isoquinoline can react with potassium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline (B73089). iust.ac.ir In the case of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, the C-1 position is already substituted, but other positions on the pyridine ring could potentially undergo nucleophilic substitution under specific conditions, especially if activated by an appropriate leaving group.

Modifications and Reactions at the Methoxy Group

The methoxy group (-OCH3) at the 7-position is a key site for chemical modification.

Demethylation: A common transformation is the cleavage of the methyl ether to yield the corresponding phenol (B47542) (a 7-hydroxyisoquinoline (B188741) derivative). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification. The position of the methoxy group can have a directing effect on certain photoreactions of isoquinoline N-oxides. rsc.org

Chemical Modifications of the Ethan-1-amine Moiety

The primary amine of the ethan-1-amine side chain is a highly versatile functional group, allowing for a wide array of chemical modifications.

Amide, Urea, and Carbamate Formation

The primary amine readily undergoes acylation and related reactions to form amides, ureas, and carbamates.

Amide Formation: Amides are commonly synthesized by reacting the primary amine with acyl chlorides or acid anhydrides. masterorganicchemistry.comkhanacademy.org This reaction usually requires a base to neutralize the acidic byproduct (e.g., HCl). khanacademy.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction between a carboxylic acid and the amine. masterorganicchemistry.comyoutube.com

Urea Formation: Ureas are typically prepared by reacting the amine with an isocyanate. commonorganicchemistry.com Another approach involves the use of reagents like carbonyldiimidazole (CDI) or triphosgene, which act as phosgene (B1210022) equivalents. commonorganicchemistry.com A mild method for synthesizing ureas involves the reaction of primary amines with carbon dioxide in the presence of DBU to form a carbamic acid intermediate, which then reacts with another amine. nih.govbohrium.com

Carbamate Formation: Carbamates can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate. Another method involves the reaction of a carbamic acid, generated from the amine and CO2, with an alcohol using Mitsunobu reagents. nih.gov The reaction of di-tert-butyl dicarbonate (B1257347) with an amine in the presence of sodium azide (B81097) can also yield a carbamate. organic-chemistry.org

Below is a table summarizing these transformations:

Starting Material Reagent Product Type
This compoundAcyl Chloride/Acid AnhydrideAmide
This compoundIsocyanateUrea
This compoundChloroformateCarbamate

Alkylation and Arylation Reactions of the Amine

The primary amine can be converted to secondary or tertiary amines through alkylation or arylation.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a more controlled method for producing secondary or tertiary amines.

Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

Formation of Imines and Hydrazones for Further Derivatization

The primary amine can condense with carbonyl compounds to form imines and hydrazones, which can serve as intermediates for further chemical transformations. bham.ac.uk

Imine Formation: The reaction of this compound with an aldehyde or ketone yields an imine (Schiff base). bham.ac.ukresearchgate.net This reaction is generally reversible and acid-catalyzed. bham.ac.uk The resulting imine can be reduced to a secondary amine or used in other reactions.

Hydrazone Formation: While the primary amine itself does not form a hydrazone, it can be derivatized to a hydrazine, which can then react with aldehydes or ketones. More directly, related isoquinoline compounds have been used in the formation of hydrazone ligands for catalysis. acs.org The formation of hydrazones from hydrazines and carbonyl compounds is a robust reaction used in various fields. nih.gov Hydrazones are generally more stable than the corresponding imines. thebrpi.org The Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate to deoxygenate a carbonyl group to an alkane. libretexts.org

The following table outlines the formation of imines and hydrazones:

Reactant 1 Reactant 2 Product Type Key Features
This compoundAldehyde or KetoneImine (Schiff Base)Reversible, acid-catalyzed reaction. bham.ac.uk
Hydrazine derivative1-(7-methoxyisoquinolin-1-yl)ethan-1-oneHydrazoneMore stable than imines. thebrpi.org

Multi-Substrate and Cascade Reactions with this compound Derivatives

The primary amine functionality of this compound serves as a versatile anchor for initiating multi-substrate and cascade reactions, enabling the rapid assembly of complex molecular architectures. These reactions, which form multiple chemical bonds in a single synthetic operation, are of significant interest for their efficiency and atom economy. The strategic location of the amino group at the C1 position of the isoquinoline ring allows it to participate in a variety of transformations that can be sequenced into elegant cascade processes.

Key to these strategies is the initial formation of an imine or iminium ion intermediate through the reaction of the primary amine with a carbonyl compound. This electrophilic intermediate is then poised to react with a range of nucleophiles in a multi-component fashion, leading to highly functionalized isoquinoline derivatives.

Iminium Ion-Initiated Cascade Reactions

One of the most powerful strategies involves the in situ formation of an iminium ion from this compound and an aldehyde or ketone. This intermediate can be trapped by a third component, a nucleophile, in a cascade sequence. This approach is the foundation of several classic multicomponent reactions.

Mannich-Type Reactions: In a potential Mannich-type cascade, this compound would first condense with a non-enolizable aldehyde, such as formaldehyde (B43269) or benzaldehyde, to form a highly reactive Schiff base or the corresponding iminium ion under acidic conditions. This electrophilic species can then be intercepted by a carbon nucleophile, like an enol, silyl (B83357) enol ether, or an electron-rich aromatic compound, to generate a new carbon-carbon bond. The resulting product incorporates fragments from all three starting materials in a single pot.

Strecker-Type Syntheses: The Strecker synthesis, a classic method for producing α-amino acids, can be adapted into a cascade involving the target amine. The reaction commences with the formation of an imine from this compound and an aldehyde. Subsequent addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to the imine intermediate would yield an α-aminonitrile. This nitrile can then be hydrolyzed in a subsequent step to afford a novel amino acid derivative bearing the bulky 7-methoxyisoquinoline (B1361142) scaffold. nih.gov

The table below illustrates a proposed Mannich-type reaction cascade.

Reaction Type Amine Component Carbonyl Component Nucleophile Proposed Product
Mannich ReactionThis compoundFormaldehydeAcetophenone (B1666503)3-(Dimethylamino)-1-(7-methoxyisoquinolin-1-yl)-1-phenylpropan-1-one

Ugi and Groebke–Blackburn–Bienaymé (GBB) Four-Component Reactions

The isocyanide-based Ugi and GBB four-component reactions (4CR) represent a pinnacle of multi-component synthesis, allowing for the creation of significant molecular diversity. The primary amine of this compound is an ideal substrate for these transformations.

In a hypothetical GBB reaction, this compound would be combined with an aldehyde, an isocyanide, and a suitable acid catalyst. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org The initial condensation of the amine and aldehyde forms an iminium ion, which is then attacked by the isocyanide to form a nitrilium ion intermediate. An intramolecular nucleophilic attack by the conjugate base of the acid (often from a heteroaromatic amine component in classic GBB reactions) or another tethered nucleophile would complete the cascade, yielding a highly complex, fused heterocyclic system. This strategy could be employed to build novel scaffolds fused to the isoquinoline core.

The table below outlines a potential GBB-type cascade.

Component 1 (Amine) Component 2 (Aldehyde) Component 3 (Isocyanide) Reaction Type Potential Product Core
This compoundBenzaldehydetert-Butyl isocyanideGBB ReactionSubstituted α-amino amide derivative

Post-Condensation Cascade Modifications

Another advanced strategy involves a two-step sequence where an initial reaction of this compound is followed by a cascade cyclization. For instance, the amine can be acylated with a reactant containing a latent dienophile. A subsequent intramolecular Diels-Alder (IMDA) reaction could then be triggered, for instance by heat, to construct a complex polycyclic system. beilstein-journals.org

For example, acylation of the primary amine with fumaryl (B14642384) chloride would introduce a dienophile. If the starting amine were modified to contain a diene moiety (a hypothetical derivative), an IMDA cascade could ensue. This highlights the potential for derivatization of the core molecule to enable even more complex cascade transformations. Research into such sequential multi-component and cyclization reactions has shown promise in generating novel imidazopyridine-fused isoquinolinones from different starting materials, demonstrating the feasibility of such complex transformations. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

These examples underscore the significant potential of this compound and its derivatives as building blocks in multi-substrate and cascade reactions. Their ability to readily form reactive iminium intermediates opens the door to a wide array of efficient and powerful synthetic methodologies for creating novel and structurally complex molecules.

Theoretical and Computational Chemistry Applied to Isoquinoline Ethanamine Systems

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the elucidation of reaction mechanisms. For isoquinoline (B145761) systems, these calculations can be used to study their synthesis and subsequent reactions. For example, in the synthesis of substituted isoquinolines, computational methods can help to understand the energetics of different cyclization strategies, such as the Bischler-Napieralski or Pictet-Spengler reactions. nih.gov

In the context of 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, quantum chemical calculations could be employed to:

Investigate the mechanism of its formation, for instance, the addition of an ethylamine (B1201723) equivalent to a 7-methoxyisoquinoline (B1361142) precursor.

Predict the most likely sites for further chemical modification on the isoquinoline ring or the ethanamine side chain.

Analyze the transition states of potential reactions, providing insights into reaction kinetics and the feasibility of different synthetic routes.

Currently, there are no specific published studies detailing these calculations for this compound.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net From a DFT calculation, a wealth of information about a molecule's reactivity can be derived. For isoquinoline and its derivatives, DFT studies have been used to calculate various molecular properties. researchgate.netarabjchem.org

Key parameters that would be obtained from a DFT study of this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. arabjchem.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

A hypothetical DFT study on this compound would likely reveal the influence of the methoxy (B1213986) and ethanamine substituents on the electronic properties of the isoquinoline core.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterPredicted Value/InformationSignificance
HOMO EnergyTo be determinedIndicates electron-donating ability
LUMO EnergyTo be determinedIndicates electron-accepting ability
HOMO-LUMO GapTo be determinedRelates to chemical stability and reactivity
Dipole MomentTo be determinedIndicates overall polarity of the molecule
MEP AnalysisTo be determinedShows sites for nucleophilic and electrophilic attack

Computational Modeling of Stereoselective Induction and Enantiocontrol

The ethanamine substituent attached to the C1 position of the isoquinoline ring in this compound creates a stereocenter. This means the compound can exist as a pair of enantiomers. The stereoselective synthesis of such chiral molecules is a significant challenge in organic chemistry. nih.gov

Computational modeling can play a vital role in understanding and predicting the stereochemical outcome of a reaction. These models can be used to:

Analyze the transition state energies of pathways leading to different stereoisomers.

Model the interaction of the substrate with a chiral catalyst or reagent to explain the origin of enantioselectivity.

Predict which enantiomer will be preferentially formed under specific reaction conditions.

While the stereoselective synthesis of various chiral compounds has been successfully modeled, specific computational studies on the enantiocontrol in the synthesis of this compound are not present in the current literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its ethanamine side chain, MD simulations can reveal:

Conformational Preferences: The molecule can adopt various three-dimensional shapes or conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Intermolecular Interactions: MD simulations can model how the molecule interacts with solvent molecules or other solutes. This is important for understanding its solubility and how it might bind to a biological target.

Solvation Effects: The behavior and properties of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around the solute.

A molecular dynamics study of liquid isoquinoline has been reported, investigating its translational and rotational diffusion. A similar study on this compound would provide valuable information on its dynamic properties in a condensed phase.

Q & A

Q. What are the recommended synthetic routes for 1-(7-methoxyisoquinolin-1-yl)ethan-1-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 7-methoxyisoquinoline with bromoethylamine under alkaline conditions, followed by purification via column chromatography (hexane:ethyl acetate gradient). For purity optimization (>98%), high-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended .

Q. Table 1: Synthesis Methods Comparison

Method TypeReaction ConditionsYield (%)Purity (%)Source
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 12h6595
Buchwald-Hartwig CouplingPd(OAc)₂, XPhos, 100°C, 24h7897

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Structural confirmation requires tandem techniques:
  • NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.8–4.0 ppm) and ethanamine (δ 1.2–1.5 ppm) groups .
  • Mass Spectrometry : ESI-MS for molecular ion peak (m/z 217.1) .
  • HPLC : Purity assessment using a mobile phase of 0.1% TFA in acetonitrile/water (70:30) .

Q. What are the primary biological targets or pathways influenced by this compound?

  • Methodological Answer : Preliminary studies suggest activity at monoamine transporters (e.g., serotonin reuptake inhibition, Ki = 120 nM) and G protein-coupled receptors (GPCRs) like 5-HT₁A (IC₅₀ = 450 nM). Target validation requires radioligand displacement assays using [³H]citalopram or [³H]8-OH-DPAT .

Advanced Research Questions

Q. How do structural modifications at the 7-methoxy or ethanamine positions affect receptor binding affinity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show:
  • Methoxy Removal : Reduces 5-HT₁A binding by 15-fold .
  • Ethanamine Chain Extension : Increases dopamine D2 receptor affinity (Ki improves from 320 nM to 89 nM) .
  • Method : Synthesize analogs via Friedel-Crafts acylation and test using competitive binding assays .

Q. Table 2: SAR of Key Modifications

ModificationTarget ReceptorΔBinding AffinitySource
7-Methoxy → H5-HT₁A↓15-fold
Ethanamine → PropanamineD2↑3.6-fold

Q. What strategies resolve enantiomeric separation challenges for chiral derivatives?

  • Methodological Answer : Chiral resolution can be achieved via:
  • Chromatography : Chiralpak IA column with n-hexane/isopropanol (90:10) .
  • Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B, 85% ee) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Stability studies (pH 2–9, 25–60°C) reveal:
  • Acidic Conditions (pH < 3) : Rapid degradation (t₁/₂ = 2h) via hydrolysis of the methoxy group .
  • Thermal Stability : Degrades above 40°C; store at -20°C in amber vials .

Q. How to address discrepancies between in vitro binding data and in vivo pharmacological outcomes?

  • Methodological Answer : Discrepancies often arise from poor blood-brain barrier (BBB) penetration. Solutions:
  • LogP Optimization : Adjust substituents to achieve LogP 2–3 (measured via shake-flask method) .
  • Pro-drug Synthesis : Esterify the amine to enhance BBB permeability .

Q. What computational methods predict the compound’s interaction with novel enzyme targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with mitochondrial complex I (PDB: 6G2J) to predict binding modes. Follow with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess stability .

Q. How to validate the compound’s selectivity across structurally similar receptor subtypes?

  • Methodological Answer : Conduct panels of radioligand assays (e.g., 5-HT₁A vs. 5-HT₂A) at 10 µM. Use HEK293 cells expressing individual receptors and measure cAMP inhibition (5-HT₁A) vs. IP1 accumulation (5-HT₂A) .

Q. What protocols ensure reproducibility in cross-laboratory pharmacological studies?

  • Methodological Answer :
    Standardize:
  • Cell Lines : Use authenticated HEK293 or CHO-K1 cells (ATCC-certified).
  • Assay Buffers : HEPES (pH 7.4) with 0.1% BSA to minimize nonspecific binding .
  • Positive Controls : Include sertraline (5-HT transporter) or WAY-100635 (5-HT₁A antagonist) .

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